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Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462

This guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug
development who require detailed structural and analytical information on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The 'H NMR spectrum of 2,5-Dimethylphenol provides information about the chemical
environment of the hydrogen atoms.

Table 1: *H NMR Spectroscopic Data for 2,5-Dimethylphenol
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Predicted Data
6.99 d 1H H-6
6.70 d 1H H-4
6.63 S 1H H-3
4.76 S 1H OH
2.27 S 3H CHs at C-2
2.22 S 3H CHs at C-5

Note: The predicted data is based on computational models and may differ slightly from

experimental values.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

Table 2: 3C NMR Spectroscopic Data for 2,5-Dimethylphenol (CDClIs)
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Chemical Shift (8) ppm Assignment
151.3 C-1(C-OH)
136.5 C-5

130.5 C-3

123.9 C-2

121.2 C-6

117.1 C-4

21.0 CHs at C-5
15.6 CHs at C-2

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

e Weigh approximately 10-20 mg of 2,5-Dimethylphenol and dissolve it in approximately 0.7

mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

e Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Program: Standard single-pulse sequence.

e Number of Scans: 16
o Relaxation Delay: 2 seconds
e Spectral Width: 0-10 ppm

13C NMR Acquisition:
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e Spectrometer: 100 MHz or higher field NMR spectrometer.
e Pulse Program: Proton-decoupled pulse sequence.

e Number of Scans: 1024

o Relaxation Delay: 2 seconds

e Spectral Width: 0-160 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2,5-Dimethylphenol

Wavenumber (cm—?) Intensity Assignment

~3300 Strong, Broad O-H stretch (phenolic)
~3000 Medium C-H stretch (aromatic)
~2920 Medium C-H stretch (methyl)
~1600, 1500 Medium-Strong C=C stretch (aromatic ring)
~1470 Medium C-H bend (methyl)

~1200 Strong C-O stretch (phenolic)

C-H bend (aromatic, out-of-
~800 Strong
plane)

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet,
Nujol mull, or solution).

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
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Thoroughly grind 1-2 mg of 2,5-Dimethylphenol with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

Place the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

Acquire the FTIR spectrum of the KBr pellet, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 2,5-
Dimethylphenol is typically acquired using electron ionization (El).

Table 4: Mass Spectrometry Data for 2,5-Dimethylphenol (Electron lonization)

miz Relative Intensity (%) Assighment

122 100 [M]* (Molecular lon)
107 91 [M - CHs]*

91 19 [C7H7]* (Tropylium ion)
79 19 [CeH7]*

77 30 [CeHs]* (Phenyl cation)

Experimental Protocol for GC-MS Analysis

Sample Preparation:

e Prepare a dilute solution of 2,5-Dimethylphenol (approximately 10-100 pg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

o GC System: Agilent 8890 GC System or equivalent.
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e Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or equivalent.
e Inlet Temperature: 250 °C
e Injection Volume: 1 pL (splitless mode)

e Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to
280 °C and hold for 5 minutes.

e Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

MS System: Agilent 5977B MSD or equivalent.

lonization Mode: Electron lonization (El) at 70 eV.

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-300

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of
2,5-Dimethylphenol to confirm its structure.
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Spectroscopic Analysis Workflow for 2,5-Dimethylphenol
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Caption: Workflow for structural elucidation of 2,5-Dimethylphenol.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dimethylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165462#spectroscopic-data-of-2-5-dimethylphenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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